molecular formula C4H10NO4P B3061285 N-dimethoxyphosphorylacetamide CAS No. 85046-80-6

N-dimethoxyphosphorylacetamide

Cat. No.: B3061285
CAS No.: 85046-80-6
M. Wt: 167.1 g/mol
InChI Key: CHQCPOOFRZOKCZ-UHFFFAOYSA-N
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Description

N,N-Dimethylacetamide (DMAC), with the molecular formula C₄H₉NO and CAS number 127-19-5, is a clear, colorless liquid miscible with water and organic solvents. It is widely utilized as a high-boiling polar solvent in organic synthesis, pharmaceutical manufacturing, and polymer processing. According to USP specifications, DMAC must exhibit a purity of ≥99% by gas chromatography and a distilling range of 164.5–167.5°C . Its stability under high-temperature conditions and ability to dissolve diverse substrates make it indispensable in reactions such as Suzuki couplings and heterocyclic compound synthesis .

Properties

IUPAC Name

N-dimethoxyphosphorylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10NO4P/c1-4(6)5-10(7,8-2)9-3/h1-3H3,(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQCPOOFRZOKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NP(=O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40306412
Record name N-dimethoxyphosphorylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40306412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85046-80-6
Record name NSC176132
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176132
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-dimethoxyphosphorylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40306412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-dimethoxyphosphorylacetamide can be synthesized through the reaction of dimethyl phosphite with acetamide under controlled conditions. The reaction typically involves the use of a base such as sodium hydride to facilitate the formation of the phosphorylacetamide bond. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at a temperature range of 50-70°C.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then purified using techniques such as distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Condensation Reactions with Benzylic Alcohols

N-Dimethoxyphosphorylacetamide may undergo radical-mediated condensation with benzylic alcohols, analogous to reactions observed with N,N-dimethyl acetamide . For example:

  • Reaction Pathway :

    • Dehydrogenation of the benzylic alcohol generates a benzaldehyde intermediate.

    • Radical coupling between the acetamide and the alcohol-derived intermediate forms 3-arylpropanamide derivatives.

    • The dimethoxyphosphoryl group could influence reaction kinetics or regioselectivity due to its electron-withdrawing nature.

Key Conditions :

ParameterValue
CatalystMn(III) porphyrin chloride
BasePotassium tert-butoxide
SolventMesitylene
TemperatureReflux (~165°C)
Yield Range70–87% (for analogous amides)

α-Amidoalkylation via Phosphonium Intermediates

The phosphoryl group in this compound may participate in α-amidoalkylation reactions, similar to N-protected 1-aminoalkylphosphonium salts .

Mechanistic Insights :

  • Intermediate Formation :

    • Reaction with aldehydes in the presence of phosphonium salts (e.g., Ar₃P·HX) generates 1-hydroxyalkylphosphonium intermediates.

    • Subsequent nucleophilic attack by the acetamide’s nitrogen forms C–N bonds .

  • Substrate Compatibility :

    • Electron-withdrawing groups (e.g., phosphoryl) enhance reactivity by weakening the C–P⁺ bond, facilitating iminium ion formation .

Example Reaction Table :

AldehydePhosphonium SaltProduct YieldConditions
PropionaldehydePh₃P·HBr82%100°C, 1h, MeCN
ParaformaldehydePh₃P·BF₄70%135°C, 3h, solvent-free

Base-Mediated Dehydrohalogenation

Halogenated derivatives of this compound may undergo dehalogenation under basic conditions, as observed in benzylic alcohol-acetamide condensations . For example:

  • Example :
    N Dimethoxyphosphorylacetamide Cl+BaseN Dimethoxyphosphorylacetamide+HCl\text{N Dimethoxyphosphorylacetamide Cl}+\text{Base}\rightarrow \text{N Dimethoxyphosphorylacetamide}+\text{HCl}

Critical Factors :

  • Base strength (e.g., NaOH vs. K₂CO₃) significantly impacts reaction efficiency .

  • Polar aprotic solvents (e.g., DMF) may stabilize intermediates.

Nucleophilic Substitution at the Phosphoryl Center

The phosphoryl group can act as a leaving group under specific conditions:

  • Reaction with Nucleophiles :
    N Dimethoxyphosphorylacetamide+NuAcetamide Nu+Dimethoxyphosphate\text{N Dimethoxyphosphorylacetamide}+\text{Nu}^-\rightarrow \text{Acetamide Nu}+\text{Dimethoxyphosphate}

Reported Yields for Analogous Systems :

NucleophileProductYield
OH⁻Acetamide85%
CN⁻Cyanoacetamide78%

Thermal Decomposition Pathways

At elevated temperatures (>150°C), this compound may undergo decomposition via:

  • C–P Bond Cleavage : Generating acetamide and dimethyl phosphate derivatives.

  • Rearrangement : Formation of isocyanate intermediates, as seen in carbamate syntheses .

Scientific Research Applications

N-dimethoxyphosphorylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: this compound is used in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of N-dimethoxyphosphorylacetamide involves its interaction with specific molecular targets, such as enzymes. The phosphoryl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is crucial in the design of enzyme inhibitors for therapeutic purposes.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

The following analysis compares DMAC with structurally and functionally related acetamide derivatives, focusing on physicochemical properties, applications, and safety profiles.

N,N-Diethylacetamide (CAS 685-91-6)

  • Molecular Structure: C₆H₁₃NO, featuring ethyl groups instead of methyl substituents on the nitrogen atom.
  • Applications : Primarily used in industrial manufacturing and as a precursor for specialty chemicals. Its larger alkyl groups may reduce polarity compared to DMAC, impacting solvent efficacy in certain reactions .

2-Hydroxy-N,N-dimethylacetamide

  • Molecular Structure: C₄H₉NO₂, with a hydroxyl group appended to the acetamide backbone.
  • Synthesis : Produced via reactions in dimethylformamide (DMF) at elevated temperatures (80°C) using potassium carbonate as a base .
  • Utility: Serves as an intermediate in pharmaceutical synthesis, particularly for morpholine-derived compounds.

Other Acetamide Derivatives

lists structurally complex variants, such as:

  • N-(2,4-Dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl) acetamide: A diethanolamine salt with applications in agrochemical research.
  • N-((4-Amino phenyl)sulfonyl)acetamide: Likely used in sulfonamide-based drug development. These compounds highlight the versatility of acetamide scaffolds in designing bioactive molecules, though their niche applications contrast with DMAC’s broad solvent utility .

Comparative Data Table

Compound Molecular Formula Purity (Assay) Boiling Range (°C) Key Applications
N,N-Dimethylacetamide C₄H₉NO ≥99% 164.5–167.5 Solvent in cross-coupling reactions
N,N-Diethylacetamide C₆H₁₃NO Not specified Not reported Industrial chemical synthesis
2-Hydroxy-N,N-dimethylacetamide C₄H₉NO₂ Not specified Not reported Pharmaceutical intermediates

Research Findings and Trends

  • Solvent Performance : DMAC’s high polarity and thermal stability make it superior to less polar analogs (e.g., N,N-diethylacetamide) in reactions requiring stringent temperature control, such as Pd-catalyzed couplings .
  • Toxicity and Regulation : DMAC is subject to USP quality standards, whereas derivatives like 2-hydroxy-N,N-dimethylacetamide lack standardized safety guidelines, necessitating case-specific risk assessments .
  • Synthetic Flexibility : Functional group modifications (e.g., hydroxylation, sulfonation) enable acetamides to serve diverse roles, from solvents to drug candidates .

Biological Activity

N-Dimethoxyphosphorylacetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings, case studies, and experimental data regarding the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by the presence of a dimethoxyphosphoryl group attached to an acetamide structure. This unique configuration may contribute to its biological properties, enhancing its interaction with various biological targets.

1. Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. A study evaluating the antioxidant activity of acetamide derivatives found that compounds with similar structures demonstrated the ability to scavenge free radicals effectively. The mechanism involves the reduction of reactive oxygen species (ROS) and nitric oxide (NO) production in activated macrophages, which is crucial for mitigating oxidative stress-related damage in cells .

Table 1: Antioxidant Activity of Acetamide Derivatives

Compound% Inhibition (10 µM)IC50 (µM)
4000679.66 ± 1.333.0443
4000785.00 ± 3.5110.6444

Note: The values represent the percentage inhibition of nitrite production in LPS-stimulated J774.A1 macrophages.

2. Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of this compound have shown promising results, indicating low toxicity levels against various cell lines. For instance, compounds derived from acetamide structures were tested using MTT assays, revealing that they did not significantly reduce cell viability at concentrations that exhibited antioxidant activity .

Table 2: Cytotoxicity Assay Results

CompoundLD50 (ppm)Cell Line Tested
400063.0443J774.A1 Macrophages
4000710.6444J774.A1 Macrophages

The proposed mechanism through which this compound exerts its biological effects includes modulation of signaling pathways involved in oxidative stress response and apoptosis regulation. The compound may inhibit pathways leading to inflammation and cell death by reducing ROS levels and influencing the expression of apoptosis-related proteins .

Case Studies

Several case studies have been conducted to evaluate the clinical implications of compounds similar to this compound:

  • Case Study on Antitumor Activity : A related compound was identified as a farnesyltransferase inhibitor, demonstrating significant antitumor activity against various cancer cell lines (IC50 values ranging from 6.92 to 8.99 μM). This suggests that modifications in similar acetamide structures could lead to potent anticancer agents .
  • Clinical Trials : Investigations into clinical applications have focused on assessing the safety and efficacy of phosphoramidate derivatives in treating conditions linked with oxidative stress and inflammation, highlighting their therapeutic potential .

Q & A

Q. What are the critical safety considerations when handling N-dimethoxyphosphorylacetamide in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use face shields if splashing is possible .
  • Ventilation: Conduct experiments in a fume hood or well-ventilated area to minimize inhalation risks. Store containers tightly closed in cool, dry conditions under nitrogen to prevent degradation .
  • First Aid:
    • Skin Contact: Wash immediately with soap and water for 15 minutes .
    • Eye Exposure: Rinse cautiously with water for 10–15 minutes, removing contact lenses if present .
  • Spill Management: Absorb with inert material (e.g., sand) and dispose of as hazardous waste .

Q. How can researchers determine the purity of this compound?

Methodological Answer:

  • Gas Chromatography (GC): Use a polar capillary column (e.g., DB-WAX) with flame ionization detection. Calibrate with a certified reference standard. Purity ≥99% is typically required for synthetic applications .
  • Distilling Range: Assess boiling point consistency (e.g., 164.5–167.5°C for analogous compounds) to detect impurities .
  • Supplementary Methods: Combine with 1^1H/13^{13}C NMR to confirm structural integrity and quantify residual solvents.

Q. Table 1: Analytical Methods for Purity Assessment

MethodParametersDetection LimitReference
Gas ChromatographyDB-WAX column, FID detector0.1%
Distilling Range164.5–167.5°C (analog-specific)±0.5°C
NMR Spectroscopy1^1H (400 MHz, CDCl3_3)1–5 mol%

Q. What are the recommended storage conditions to maintain the stability of this compound?

Methodological Answer:

  • Inert Atmosphere: Store under nitrogen or argon to prevent oxidation .
  • Temperature: Keep at 2–8°C in a desiccator to avoid moisture absorption .
  • Light Sensitivity: Use amber glass containers to mitigate photodegradation .

Advanced Research Questions

Q. How should researchers design experiments to account for potential hydrolytic degradation of this compound under varying pH conditions?

Methodological Answer:

  • Stability Studies: Prepare buffer solutions (pH 1–12) and incubate the compound at 25°C and 40°C. Sample aliquots at 0, 24, 48, and 72 hours for HPLC analysis .
  • Kinetic Modeling: Use first-order degradation kinetics to calculate half-life (t1/2t_{1/2}) and identify pH-sensitive regions.
  • Mitigation Strategies: Add stabilizers (e.g., antioxidants) or adjust reaction pH to neutral if degradation exceeds 10% .

Q. What analytical techniques are recommended for resolving contradictory data in the structural elucidation of this compound derivatives?

Methodological Answer:

  • Orthogonal Validation:
    • Mass Spectrometry (HRMS): Confirm molecular formula with <5 ppm error.
    • X-Ray Crystallography: Resolve stereochemical ambiguities in crystalline derivatives .
    • 2D NMR (COSY, HSQC): Assign proton-carbon correlations to verify substituent positions .
  • Case Study: For conflicting 31^{31}P NMR signals, compare with computationally predicted chemical shifts (DFT calculations).

Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives while minimizing side reactions?

Methodological Answer:

  • Parameter Screening: Use Design of Experiments (DoE) to test temperature (20–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–5 mol%) .
  • In Situ Monitoring: Employ FTIR or Raman spectroscopy to track phosphoryl intermediate formation and adjust conditions in real time .
  • Byproduct Analysis: Identify side products (e.g., dimethyl phosphate esters) via LC-MS and modify stoichiometry to suppress their formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-dimethoxyphosphorylacetamide
Reactant of Route 2
N-dimethoxyphosphorylacetamide

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